Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653016
InChI: InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9H,8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F
Molecular Formula: C14H17BFNO3
Molecular Weight: 277.10 g/mol

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

CAS No.:

Cat. No.: VC13653016

Molecular Formula: C14H17BFNO3

Molecular Weight: 277.10 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- -

Specification

Molecular Formula C14H17BFNO3
Molecular Weight 277.10 g/mol
IUPAC Name 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Standard InChI InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9H,8H2,1-4H3
Standard InChI Key HNSUXOURUUGQEX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile, systematically describes its components:

  • A phenyl ring substituted with fluorine at the 2-position and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.

  • An acetonitrile group (-OCH₂CN) linked via an ether bond to the phenyl ring .

Table 1: Key Molecular Data

PropertyValueSource
CAS Number1847480-32-3
Molecular FormulaC₁₄H₁₇BFNO₃
Molecular Weight277.10 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F
InChIKeyHNSUXOURUUGQEX-UHFFFAOYSA-N

The pinacol boronic ester enhances stability and solubility in organic solvents, while the fluorine atom introduces electronic effects that could modulate reactivity in synthetic pathways .

Synthesis and Purification

Purification and Characterization

Purification likely employs column chromatography or recrystallization, followed by validation via:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of fluorine, boronic ester, and acetonitrile groups.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight verification .

Future Research Directions

  • Application Studies: Empirical evaluation in cross-coupling reactions to assess yield and scope.

  • Toxicological Profiling: Acute and chronic toxicity studies to expand safety guidelines.

  • Derivatization: Synthesis of analogs with varied substituents to explore structure-activity relationships.

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